Cas no 874908-14-2 (Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-)

Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- structure
874908-14-2 structure
Product Name:Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-
Numero CAS:874908-14-2
MF:C27H36N2O5
MW:468.585147857666
CID:709758
PubChem ID:46781896
Update Time:2025-10-29

Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-
    • 3’-Hydroxy Repaglinide (Mixture of Diastereomers)
    • 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid
    • 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
    • 3’-Hydroxy Repaglinide (Mixture of Diastereomers)
    • Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoe...
    • 3-Hydroxy Repaglinide
    • 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid (ACI)
    • G91215
    • 3'-Hydroxy Repaglinide
    • 874908-14-2
    • AKOS030255737
    • HY-135335
    • CS-0111652
    • NS00116844
    • ARD10602
    • hydroxyrepaglinide
    • 2-ETHOXY-4-[2-[[1-[2-(3-HYDROXY-1-PIPERIDINYL)PHENYL]-3-METHYLBUTYL ]AMINO]-2-OXOETHYL]BENZOIC ACID
    • DTXSID00675959
    • 1ST10602
    • 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid
    • CHEBI:183883
    • DB-365054
    • Inchi: 1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)
    • Chiave InChI: OBMAZJVHPAVADF-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(OCC)=CC(CC(NC(CC(C)C)C2C(N3CC(O)CCC3)=CC=CC=2)=O)=CC=1)O

Proprietà calcolate

  • Massa esatta: 468.26200
  • Massa monoisotopica: 468.262
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 10
  • Complessità: 657
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 7
  • XLogP3: 4.2
  • Superficie polare topologica: 99.1A^2

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: 79-82?C
  • Punto di ebollizione: 709.6±60.0 °C at 760 mmHg
  • Punto di infiammabilità: 383.0±32.9 °C
  • Indice di rifrazione: 1.581
  • Solubilità: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 102.59000
  • LogP: 5.09600
  • Pressione di vapore: 0.0±2.4 mmHg at 25°C

Benzoic acid,2-ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]- Informazioni sulla sicurezza

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